molecular formula C15H22N2O2 B12234055 1-(3-Phenoxypropyl)piperidine-4-carboxamide

1-(3-Phenoxypropyl)piperidine-4-carboxamide

Cat. No.: B12234055
M. Wt: 262.35 g/mol
InChI Key: LUQNIIMRBSWLKR-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)piperidine-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenoxypropyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxypropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenoxypropyl halides under basic conditions. One common method includes the use of piperidine-4-carboxamide as a starting material, which undergoes N-alkylation with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Scientific Research Applications

1-(3-Phenoxypropyl)piperidine-4-carboxamide has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of 1-(3-Phenoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial replication. The compound binds to the DNA gyrase enzyme, preventing it from performing its essential functions in DNA replication and transcription .

Comparison with Similar Compounds

    1-(3-Phenoxypropyl)piperidine-4-one: A structurally similar compound with a ketone group instead of a carboxamide group.

    Piperidine-4-carboxamide derivatives: Compounds with various substituents on the piperidine ring.

Uniqueness: 1-(3-Phenoxypropyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-(3-phenoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O2/c16-15(18)13-7-10-17(11-8-13)9-4-12-19-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H2,16,18)

InChI Key

LUQNIIMRBSWLKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CCCOC2=CC=CC=C2

Origin of Product

United States

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